

An In-Depth Technical Guide to 2-[2-(Phenylthio)Phenyl]Acetic Acid

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Compound of Interest

Compound Name: 2-[2-(Phenylthio)Phenyl]Acetic Acid

Cat. No.: B075655

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-[2-(Phenylthio)Phenyl]Acetic Acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Properties

2-[2-(Phenylthio)Phenyl]Acetic Acid is an aromatic carboxylic acid derivative. Its structure, featuring a phenylthio group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Physicochemical Data

The key quantitative properties of **2-[2-(Phenylthio)Phenyl]Acetic Acid** are summarized in the table below for easy reference.

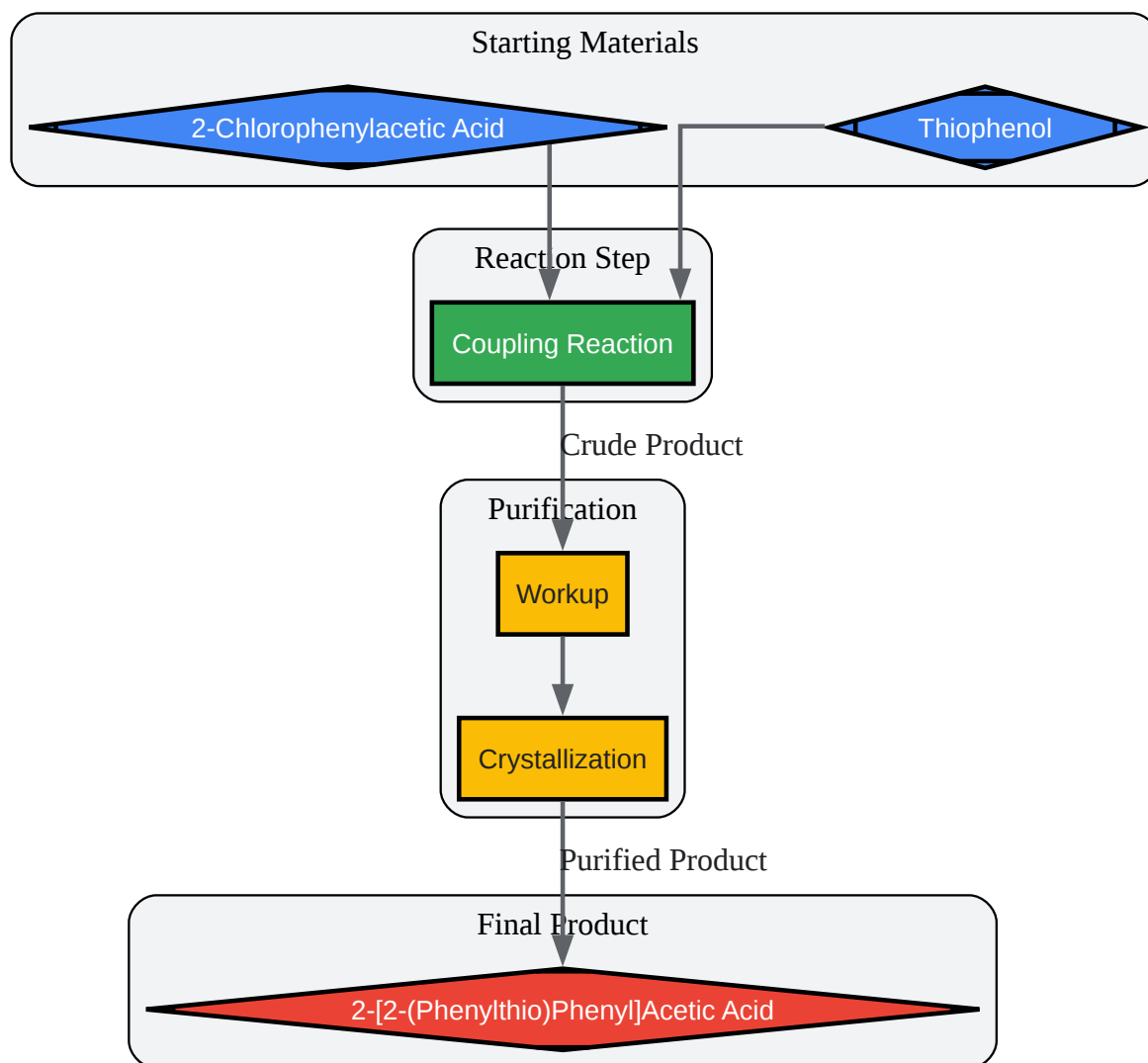
Property	Value
Molecular Formula	C ₁₄ H ₁₂ O ₂ S[1]
Molecular Weight	244.31 g/mol [1]
CAS Number	1527-17-9
Melting Point	116 °C[1]
Boiling Point	396.3 °C at 760 mmHg[1]
Density	1.27 g/cm ³ [1]

Synthesis and Experimental Protocols

The synthesis of **2-[2-(Phenylthio)Phenyl]Acetic Acid** is a multi-step process that is crucial for its application as an intermediate in the production of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

General Synthesis Pathway

A common synthetic approach involves a coupling reaction to introduce the phenylthio group onto a phenylacetic acid precursor. While specific conditions can vary, a generalized workflow is presented below.



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A generalized workflow for the synthesis of **2-[2-(Phenylthio)Phenyl]Acetic Acid**.

Illustrative Synthesis Protocol

The following protocol is based on a method for preparing a structurally related compound and illustrates the key steps that would be involved.

- **Esterification:** O-chlorophenylacetic acid is reacted with methanol in the presence of a sulfuric acid catalyst to produce methyl o-chlorophenylacetate.
- **Acylation:** The resulting ester undergoes a Friedel-Crafts acylation reaction with propionyl chloride using aluminum chloride as a catalyst to yield methyl 2-chloro-5-propionylphenylacetate.
- **Hydrolysis:** The methyl ester is then hydrolyzed, typically using a base like sodium hydroxide, to give 2-chloro-5-propionylphenylacetic acid.
- **Thioetherification:** Finally, a nucleophilic aromatic substitution reaction is carried out with thiophenol in the presence of a base to displace the chlorine atom and form the desired 2-thiophenyl-5-propionylphenylacetic acid.

Analytical Methodologies

The purity and identity of **2-[2-(Phenylthio)Phenyl]Acetic Acid** can be assessed using a variety of standard analytical techniques.

Acid-Base Titration

A common and effective method for quantifying carboxylic acids like **2-[2-(Phenylthio)Phenyl]Acetic Acid** is through acid-base titration.

Protocol:

- **Sample Preparation:** A precisely weighed sample of the compound is dissolved in a suitable solvent, such as a mixture of water and ethanol.
- **Titration:** The solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), using a potentiometric endpoint detection system or a suitable pH indicator.
- **Calculation:** The amount of the acid in the sample is calculated based on the volume of titrant required to reach the equivalence point.

This method offers a straightforward and accurate means of determining the purity of the final product.

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References

- 1. 2-[2-(Phenylthio)phenyl]acetic acid [myskinrecipes.com]
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